Pixatimod sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pixatimod sodium involves the conjugation of cholestanol with a sulfotetrasaccharide. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that involve the modification of cholestanol and the attachment of sulfotetrasaccharide moieties .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in publicly available literature. The compound is typically produced in specialized pharmaceutical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Pixatimod sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups with others.
Common Reagents and Conditions
The specific reagents and conditions used in the chemical reactions of this compound are not extensively documented. common reagents for such reactions may include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with altered functional groups and potentially different biological activities .
Scientific Research Applications
Pixatimod sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Pixatimod sodium exerts its effects through multiple mechanisms:
Heparanase Inhibition: The compound inhibits heparanase, a protein that promotes cancer by regulating the extracellular environment through enzymatic cleavage of heparan sulfate.
Toll-like Receptor 9 Activation: This compound activates the Toll-like Receptor 9 pathway in dendritic cells, leading to the activation of natural killer cells capable of eradicating established tumors.
Immune Modulation: The compound modulates innate immune cells and enhances T cell infiltration in combination with anti-PD-1 therapy.
Comparison with Similar Compounds
Pixatimod sodium is unique in its dual mechanism of action, combining heparanase inhibition with Toll-like Receptor 9 activation. Similar compounds include:
Other Heparanase Inhibitors: Compounds that inhibit heparanase but do not activate Toll-like Receptor 9.
Toll-like Receptor Agonists: Compounds that activate Toll-like Receptors but do not inhibit heparanase.
This compound’s unique combination of activities makes it a promising candidate for cancer therapy and other therapeutic applications.
Properties
CAS No. |
1144492-69-2 |
---|---|
Molecular Formula |
C51H75Na13O60S13 |
Molecular Weight |
2363.8 g/mol |
IUPAC Name |
tridecasodium;[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C51H88O60S13.13Na/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63;;;;;;;;;;;;;/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90);;;;;;;;;;;;;/q;13*+1/p-13/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-;;;;;;;;;;;;;/m1............./s1 |
InChI Key |
PHIUHBOJEMIHQZ-YAPWIAIGSA-A |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)[O-])O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)[O-])O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)[O-])OC6C(C(C(C(O6)COS(=O)(=O)[O-])OC7C(C(C(C(O7)COS(=O)(=O)[O-])OC8C(C(C(C(O8)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.